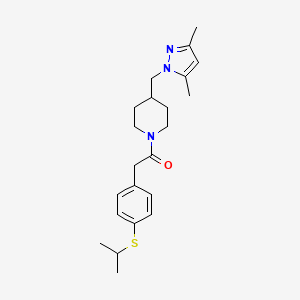
1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C22H31N3OS and its molecular weight is 385.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel pyrazole derivative that has garnered attention due to its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N2OS, and its structure includes a piperidine ring, a pyrazole moiety, and an isopropylthio-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated the potential of pyrazole derivatives in cancer therapy. In particular, compounds similar to This compound have shown promising results against various cancer cell lines. For instance:
- A study found that pyrazole derivatives exhibited significant cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values indicating potent activity compared to standard chemotherapy agents like Cisplatin .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Liver Carcinoma | 5.35 | |
| Pyrazole Derivative B | Lung Carcinoma | 8.74 | |
| Cisplatin | Liver Carcinoma | 3.78 | |
| Cisplatin | Lung Carcinoma | 6.39 |
The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis and cell cycle arrest. Flow cytometry analyses have indicated that certain pyrazole derivatives lead to significant cell death through these pathways .
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit inflammatory mediators, thereby reducing inflammation in various models . This property is particularly relevant in the context of diseases characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored in several studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that This compound could be beneficial in treating infections caused by resistant bacteria .
Case Studies
A notable case study involved the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to the compound . The study utilized the MTT assay to assess cytotoxicity against multiple cancer cell lines, revealing that certain derivatives had lower toxicity toward normal cells while maintaining potent activity against cancer cells .
Eigenschaften
IUPAC Name |
1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c1-16(2)27-21-7-5-19(6-8-21)14-22(26)24-11-9-20(10-12-24)15-25-18(4)13-17(3)23-25/h5-8,13,16,20H,9-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJPCNSNHFNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














